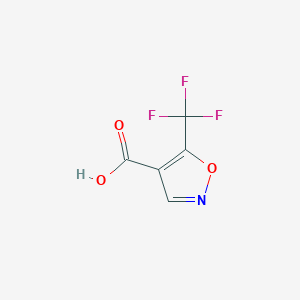

5-(Trifluoromethyl)isoxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO3/c6-5(7,8)3-2(4(10)11)1-9-12-3/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUARVBJHGGPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NOC(=C1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl Ethoxymethyleneacetoacetic Ester

Reactants : Ethylacetoacetate, triethylorthoformate, acetic anhydride.

Conditions :

Mechanism : Ethylacetoacetate reacts with triethylorthoformate under acidic conditions (via acetic anhydride) to form the ethoxymethylene intermediate. Excess acetic anhydride acts as both solvent and catalyst.

Outcome :

Cyclization to Ethyl-5-Methylisoxazole-4-Carboxylate

Reactants : Ethyl ethoxymethyleneacetoacetic ester, hydroxylamine sulfate, sodium acetate.

Conditions :

Critical Modifications :

- Hydroxylamine sulfate replaces hydroxylamine hydrochloride to minimize isomeric impurities (e.g., ethyl-3-methylisoxazole-4-carboxylate).

- Slow addition of hydroxylamine sulfate prevents localized basification, reducing byproduct formation.

Outcome :

Acid Hydrolysis to 5-Methylisoxazole-4-Carboxylic Acid

Reactants : Ethyl-5-methylisoxazole-4-carboxylate, hydrochloric acid (6N).

Conditions :

- Temperature: Reflux (100–110°C).

- Reaction time: 4–6 hours.

Process Details :

- The ester undergoes hydrolysis in concentrated HCl, yielding the carboxylic acid.

- Crystallization from water or toluene enhances purity.

Outcome :

Impurity Control and Optimization

Byproduct Mitigation

- CATA (Byproduct) : Generated during the final coupling step (Step 5) via localized basification. Reduced to 0.0006% using reverse addition techniques.

- Isomeric Impurities : Controlled via hydroxylamine sulfate (instead of HCl) and low-temperature cyclization, limiting ethyl-3-methylisoxazole-4-carboxylate to <0.1%.

Solvent Selection

- Step 4 (Acid Chloride Formation) : Toluene is preferred over chlorinated solvents due to easier thionyl chloride removal and reduced environmental toxicity.

Industrial-Scale Data and Outcomes

Table 1: Summary of Critical Reaction Parameters

| Step | Reactants | Temperature Range | Key Reagent | Impurity Level | Yield |

|---|---|---|---|---|---|

| 1 | Ethylacetoacetate, triethylorthoformate | 100–110°C | Acetic anhydride | <2% unreacted | >90% |

| 2 | Ethyl ethoxymethyleneacetoacetate | −5°C | Hydroxylamine sulfate | <0.1% isomer | 92% |

| 3 | Ethyl-5-methylisoxazole-4-carboxylate | 100–110°C | HCl (6N) | <0.5% | 88% |

Table 2: Purity Profile of 5-Methylisoxazole-4-Carboxylic Acid

| Parameter | Specification | Result |

|---|---|---|

| HPLC Potency | ≥99.5% | 99.8% |

| Residual Solvents | <0.1% | <0.05% |

| Heavy Metals | <10 ppm | <5 ppm |

Challenges in Adapting to 5-(Trifluoromethyl) Substituents

While the provided data focuses on the methyl-substituted compound, introducing a trifluoromethyl group at the 5-position would require significant modifications:

- Starting Materials : Trifluoromethylacetoacetate derivatives or CF3-containing building blocks.

- Cyclization Reagents : Trifluoroacetic anhydride or Ruppert–Prakash reagent (TMSCF3) for CF3 incorporation.

- Stability Considerations : The electron-withdrawing CF3 group may necessitate lower reaction temperatures to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis

5-(Trifluoromethyl)isoxazole-4-carboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its derivatives are particularly noted for their anti-inflammatory and analgesic properties. For instance, compounds derived from this acid have been explored for treating conditions such as rheumatoid arthritis and multiple sclerosis due to their enhanced therapeutic profiles compared to traditional drugs .

Case Study: Antituberculosis Activity

A notable study highlighted the synthesis of 5-(2,8-bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester, which exhibited potent antituberculosis activity. The compound demonstrated a minimum inhibitory concentration (MIC) of 0.9 µM against replicating Mycobacterium tuberculosis, indicating its potential as a new therapeutic agent .

Agricultural Chemicals

Agrochemical Formulations

The compound is utilized in the formulation of agrochemicals, including herbicides and fungicides. Its unique chemical structure enhances crop protection mechanisms, leading to improved yield and effectiveness against pests and diseases .

Table: Agrochemical Applications

| Application | Description |

|---|---|

| Herbicides | Effective in controlling broadleaf weeds |

| Fungicides | Provides protection against fungal infections |

| Insecticides | Acts as a deterrent against various insect pests |

Material Science

Advanced Materials Development

In material science, this compound is employed in creating advanced materials such as polymers and coatings. The trifluoromethyl group imparts unique properties that enhance durability, chemical resistance, and thermal stability .

Analytical Chemistry

Reagent in Analytical Methods

This compound acts as a reagent in various analytical techniques, aiding in the detection and quantification of substances within complex mixtures. Its application in chromatography and mass spectrometry has proven beneficial for researchers aiming to identify trace compounds in environmental samples .

Research and Development

Synthetic Methodologies

The compound is widely used in academic and industrial research settings to study reaction mechanisms and develop new synthetic methodologies. Its diverse reactivity allows for the exploration of novel chemical pathways, contributing to advancements in organic synthesis .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their properties:

Electron-Withdrawing vs. Electron-Donating Groups

- Trifluoromethyl (-CF₃) : The -CF₃ group in 5-(trifluoromethyl) derivatives increases electronegativity and resistance to oxidative metabolism compared to methyl (-CH₃) analogs. This enhances bioavailability in vivo .

- Halogenated Phenyl Rings: Substitution with -F (fluorine) or -Cl (chlorine) at the phenyl ring (position 3) improves binding affinity to target proteins, such as dihydroorotate dehydrogenase (DHODH) in leflunomide derivatives .

Solubility and Crystallinity

- The carboxylic acid group in this compound confers higher solubility in polar solvents compared to its amide derivatives (e.g., leflunomide), which exhibit polymorphism and distinct XRD diffraction patterns (e.g., crystal modification 2 in leflunomide with peaks at 2θ = 10.65°, 14.20°) .

Research Findings and Contradictions

- Positional Isomerism : 3-(Trifluoromethyl)isoxazole-4-carboxylic acid (position 3 -CF₃) displays lower metabolic stability than the position 5 isomer, highlighting the importance of substitution patterns .

- Similarity Scores : Substituent positioning significantly impacts molecular similarity; for example, 5-methylisoxazole-4-carboxylic acid has only 71% similarity to its trifluoromethyl counterpart .

Biological Activity

5-(Trifluoromethyl)isoxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and agricultural sciences. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies and findings.

Chemical Structure and Properties

This compound features an isoxazole ring substituted with a trifluoromethyl group and a carboxylic acid group. The presence of the trifluoromethyl group enhances its lipophilicity, which can influence its biological activity and interaction with biological targets.

While the specific biochemical pathways affected by this compound are not fully elucidated, it is known to interact with various biological targets. This compound is utilized in the study of enzyme inhibitors and receptor ligands, indicating its potential role as a modulator of enzymatic activity or receptor signaling pathways .

In Vitro Studies

Recent studies have highlighted the compound's potential as an allosteric modulator. For instance, trisubstituted isoxazoles, including derivatives like this compound, have been identified as novel allosteric RORγt inverse agonists. These compounds can modulate immune responses by affecting the production of cytokines such as IL-17a, which is critical in autoimmune diseases .

Table 1: Structure-Activity Relationship (SAR) Studies

| Compound | cLogP | IC50 (μM) | ΔTm (°C) | Fold Decrease in IL-17a Expression |

|---|---|---|---|---|

| This compound | 3.2 | 12.5 | 2.5 | 0.75 |

| Other derivatives | n.d. | n.d. | n.d. | n.d. |

Note: Values are representative of multiple experiments; n.d. indicates not determined.

Pharmacological Applications

The compound has shown promise in pharmaceutical development, particularly as a key intermediate in synthesizing anti-inflammatory and analgesic drugs . Its ability to modulate receptor activity positions it as a candidate for further research in therapeutic applications targeting inflammatory conditions.

Case Studies

- Anti-inflammatory Activity : In animal models, derivatives of isoxazole compounds have demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines . For example, compounds similar to this compound were effective in reducing symptoms associated with arthritis and other inflammatory diseases.

- Agricultural Applications : The compound is also explored for its utility in agrochemicals, particularly herbicides and fungicides. Its unique chemical properties enhance crop protection and yield, making it valuable in agricultural research .

Q & A

Q. What are the optimal synthetic routes for 5-(trifluoromethyl)isoxazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization reactions using trifluoromethyl-containing precursors. For example, a two-step protocol may include:

Cyclocondensation : Reacting β-keto esters with hydroxylamine derivatives under acidic conditions to form the isoxazole ring.

Trifluoromethylation : Introducing the trifluoromethyl group via halogen exchange (e.g., using CF₃I or CF₃Cu) or direct fluorination .

Critical parameters include:

- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may degrade sensitive intermediates.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Copper(I) iodide or palladium complexes are often used to facilitate trifluoromethylation .

Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to isolate high-purity product (>95%) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer :

Q. How can researchers validate the identity and purity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm the isoxazole ring (δ 6.5–7.5 ppm for protons) and carboxylic acid (δ 170–175 ppm for carbonyl carbon) .

- FT-IR : Detect carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Chromatography :

- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients; retention time ~8–10 min .

- LC-MS : Confirm molecular ion [M–H]⁻ at m/z 194.1 .

- Elemental Analysis : Match experimental vs. theoretical C/F/N/O ratios (±0.3%) .

Advanced Research Questions

Q. How can metabolic profiling of this compound inform its pharmacokinetic behavior?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes (human/rat) to identify Phase I metabolites (e.g., hydroxylation at the isoxazole ring) and Phase II conjugates (glucuronidation) .

- Analytical workflow :

Sample preparation : Quench reactions with ice-cold acetonitrile, centrifuge, and analyze supernatant via UPLC-QTOF-MS.

Data interpretation : Use software (e.g., MetabolitePilot™) to detect demethylation or trifluoromethyl loss (mass shifts of –14 or –69 Da) .

- Challenges : Fluorinated metabolites may require specialized columns (e.g., FluoroSep™ RP) for separation .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Synthesize analogs with modified substituents (e.g., methyl vs. phenyl at position 5) and test against target enzymes (e.g., COX-2) .

- Use molecular docking to correlate trifluoromethyl positioning with binding affinity (e.g., in hydrophobic enzyme pockets) .

- Data normalization : Account for batch-to-batch purity variations by quantifying active impurities (e.g., residual trifluoromethyl iodide) via GC-MS .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?

- Methodological Answer :

- Degradation kinetics :

Prepare buffered solutions (pH 2–10) and incubate at 25°C/40°C.

Monitor degradation via HPLC at intervals (0, 24, 48 h).

- Key findings :

- Acidic conditions (pH <4) : Rapid hydrolysis of the carboxylic acid group to form 5-(trifluoromethyl)isoxazole .

- Alkaline conditions (pH >9) : Degradation via ring-opening, producing ammonia and trifluoroacetic acid .

- Mitigation : Use lyophilization for long-term storage or add stabilizers (e.g., ascorbic acid at 0.1% w/v) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.